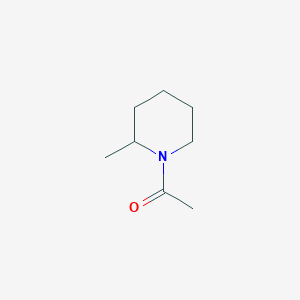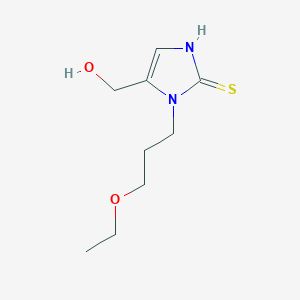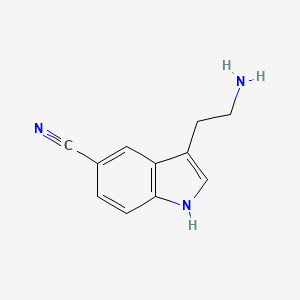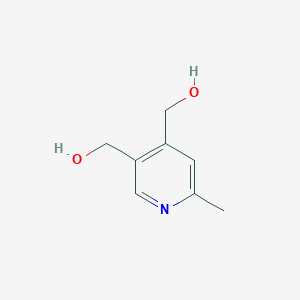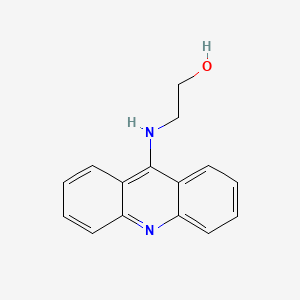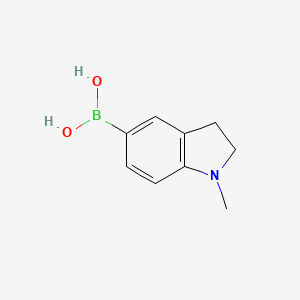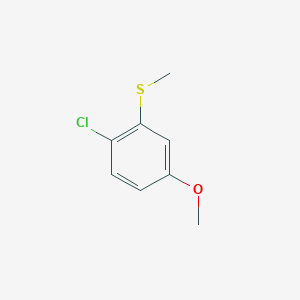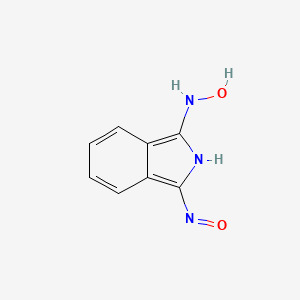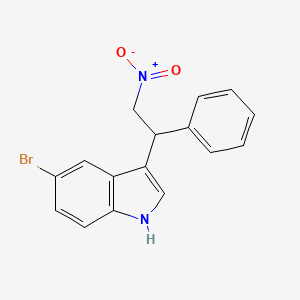![molecular formula C10H15N3O B3352369 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine CAS No. 473733-94-7](/img/structure/B3352369.png)
1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine
Descripción general
Descripción
“1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” is a compound that contains a piperazine ring attached to a carbonyl group, which is further attached to a 1-methyl-1H-pyrrol-2-yl group . The molecular formula of this compound is C10H15N3O .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of “1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” can be determined using single crystal X-ray diffraction . The compound crystallizes with one molecule in the asymmetric unit . The hydrogen bonds formed in their crystal structures adopt different H-bond motifs .Chemical Reactions Analysis
The chemical reactions involving “1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” can be complex and varied. For instance, the compound can participate in hydrogen bonding in its crystal structures . The single point calculations at a ωB97XD/6-311++G (d,p) level of theory indicate that systems with N-H⋯O bonds have greater interaction energies (are more stable) compared with systems featuring C-H⋯O/Cl bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” can be determined using various analytical techniques. For instance, its molecular weight is 193.25 . Further properties could be determined using techniques such as gas chromatography .Aplicaciones Científicas De Investigación
Chemical Properties
“1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” is also known as Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. It has a molecular weight of 123.1525. Its IUPAC Standard InChI is InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 .
Anticancer Activities
The compound has shown potential anticancer activities. In a study, it exhibited potential activity at a concentration of 794.37 μM (A549) and 654.31 μM (HT29) in both human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines .
Antifungal Agents
The pyrrole derivatives of the compound have been reported as active antifungal agents. The synthetic route included a six-step synthesis reaction .
Schiff Bases
As an organic reagent and ligand, the compound has important applications in the formation of Schiff bases. Schiff bases have important applications in medicine, analytical chemistry, and catalysis .
Gas Chromatography
The compound has been used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Molecular Structure Analysis
The chemical structure of the compound is also available as a 2d Mol file, which can be used for molecular structure analysis .
Propiedades
IUPAC Name |
(1-methylpyrrol-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13/h2-3,6,11H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSCVYQDGZJOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



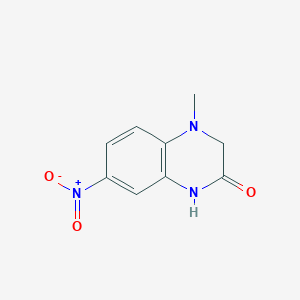

![N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B3352299.png)
